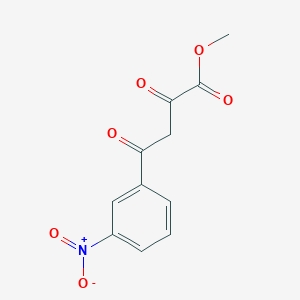

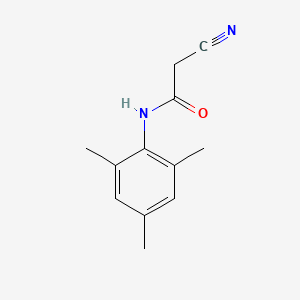

N,N-二甲基-1,2,3,4-四氢喹啉-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and related compounds often involves strategies like Pictet-Spengler condensation, Friedel-Crafts cyclization, and various sulfonamide formation reactions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which share structural similarities, involves the incorporation of the sulfonamide function to target specific pharmacological activities (Gitto et al., 2009). Another approach involves the reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters, demonstrating the versatility in generating tetrahydroisoquinoline scaffolds (Silveira et al., 1999).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a tetrahydroquinoline core, often substituted with various functional groups, including sulfonamides. These modifications play a crucial role in defining the compound's chemical and physical properties. Structural studies, such as X-ray crystallography, provide detailed insights into the arrangement of atoms and the geometry of these molecules (Bougheloum et al., 2013).

Chemical Reactions and Properties

Tetrahydroquinoline sulfonamides participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The sulfonamide group, in particular, offers sites for further chemical modifications and interactions with biological targets. These compounds are synthesized through reactions that involve key intermediates and catalysts, leading to a broad range of derivatives with varying biological activities (Yavari et al., 2014).

Physical Properties Analysis

The physical properties of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are critical for the compound's application in various chemical syntheses and pharmacological formulations. Detailed analysis of these properties can be found through studies focusing on similar tetrahydroquinoline derivatives (Bougheloum et al., 2013).

Chemical Properties Analysis

The chemical behavior of tetrahydroquinoline sulfonamides, including reactivity, stability, and interactions with other molecules, is central to their utility in medicinal chemistry and materials science. The sulfonamide group, in particular, imparts unique chemical properties that enable these compounds to act as inhibitors or reactants in various biological and chemical processes (Grunewald et al., 2006).

科学研究应用

合成和潜在的生物活性

- 研究人员已经探索了四氢喹啉的合成,包括与 N,N-二甲基-1,2,3,4-四氢喹啉-6-磺酰胺相关的结构,通过路易斯酸促进的 Friedel-Crafts 环化反应。此类化合物已显示出作为过氧化物酶体增殖物激活受体的激动剂的潜力,表明在治疗 2 型糖尿病中可能的应用 (邦斯、凯恩和库珀,2013 年)。

抗癌特性

- 一项涉及合成哌啶环稠合芳香磺酰胺库的研究,包括 N-芳基磺酰基 1,2,3,4-四氢喹啉,表明这些化合物诱导了各种癌细胞中的氧化应激和谷胱甘肽耗竭。某些磺酰胺对白血病、黑色素瘤、胶质母细胞瘤和其他癌细胞系表现出显着的细胞毒性作用 (马达奇等人,2013 年)。

抗病毒活性

- 合成了一系列与 N,N-二甲基-1,2,3,4-四氢喹啉-6-磺酰胺在结构上相关的四氢喹唑啉的磺酰胺和脲衍生物,并评估了它们的抗病毒特性。与商品抗病毒药物利巴韦林相比,一种磺酰胺衍生物对禽副粘病毒表现出显着更高的抗病毒活性 (塞尔瓦库马尔等人,2018 年)。

荧光测温

- 与 N,N-二甲基-1,2,3,4-四氢喹啉-6-磺酰胺在结构上相似的化合物的荧光强度随着温度的升高而显示出异常增加,表明其在比例荧光测温中的潜在用途 (曹等人,2014 年)。

属性

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDOUVNJGHHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969787 |

Source

|

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

CAS RN |

5455-83-4 |

Source

|

| Record name | NSC5450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)